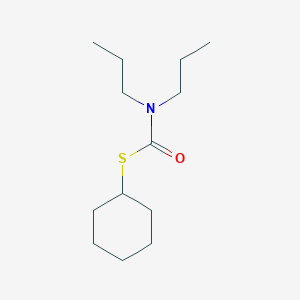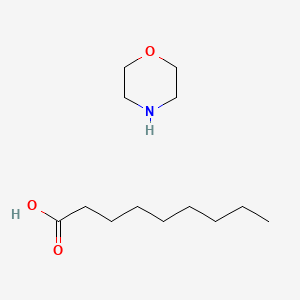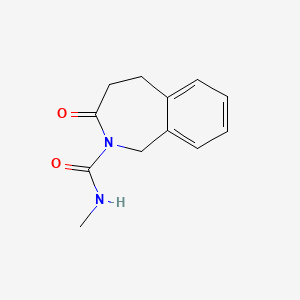
N,N,3-Trimethylbutanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethylbutanethioamide is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This substitution significantly alters the chemical properties of the compound, making it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethylbutanethioamide typically involves the reaction of a suitable amine with a thioamide precursor. One common method is the reaction of N,N-dimethylbutanamide with Lawesson’s reagent, which facilitates the substitution of the oxygen atom with a sulfur atom under mild conditions . Another method involves the use of phosphorus pentasulfide (P2S5) as a sulfuration agent, which also effectively converts amides to thioamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,N,3-Trimethylbutanethioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Various thioamide derivatives
Aplicaciones Científicas De Investigación
N,N,3-Trimethylbutanethioamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethylbutanethioamide involves its interaction with biological molecules through hydrogen bonding and nucleophilic attack. The sulfur atom in the thioamide group can form strong hydrogen bonds, which can influence the folding and stability of proteins . Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbutanamide: Similar structure but with an oxygen atom instead of sulfur.
N,N-Diethylbutanethioamide: Similar structure but with ethyl groups instead of methyl groups.
N,N,3-Trimethylbutanamide: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
N,N,3-Trimethylbutanethioamide is unique due to the presence of the sulfur atom in the thioamide group, which imparts distinct chemical properties such as increased nucleophilicity and altered hydrogen bonding capabilities . These properties make it a valuable compound for various applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
67797-33-5 |
|---|---|
Fórmula molecular |
C7H15NS |
Peso molecular |
145.27 g/mol |
Nombre IUPAC |
N,N,3-trimethylbutanethioamide |
InChI |
InChI=1S/C7H15NS/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 |
Clave InChI |
XVTKRNXRTWNCGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


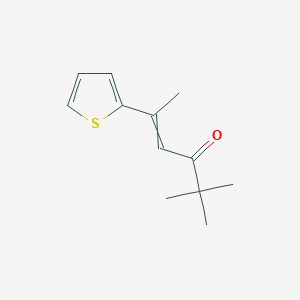
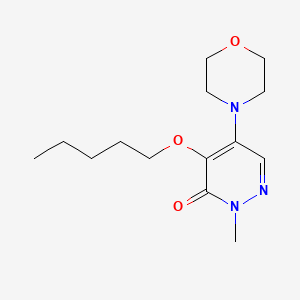
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
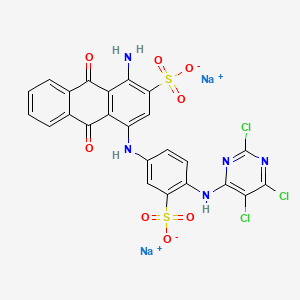
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
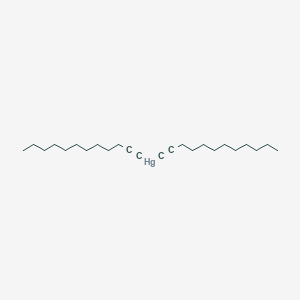
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)

